molecular formula C6H3FN4O2 B6202990 2-azido-1-fluoro-3-nitrobenzene CAS No. 1864368-96-6

2-azido-1-fluoro-3-nitrobenzene

Cat. No. B6202990
CAS RN: 1864368-96-6
M. Wt: 182.1
InChI Key:
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Description

2-azido-1-fluoro-3-nitrobenzene is a nitroaromatic compound with a unique structure that has been studied in a variety of scientific applications. It is a versatile compound that has been used in a wide range of experiments, from synthesis to biochemical and physiological studies.

Mechanism of Action

2-azido-1-fluoro-3-nitrobenzene is a nitroaromatic compound, which means that it can undergo a variety of reactions. In particular, it can undergo a nitration reaction, in which it is converted to a nitro compound by the addition of a nitro group. This reaction is catalyzed by an acid, such as sulfuric acid. In addition, 2-azido-1-fluoro-3-nitrobenzene can also undergo a nucleophilic substitution reaction, in which it is converted to a different compound by the addition of a nucleophile.
Biochemical and Physiological Effects
2-azido-1-fluoro-3-nitrobenzene has been studied for its biochemical and physiological effects. In particular, it has been found to be an inhibitor of various enzymes, including cyclooxygenase and lipoxygenase. In addition, it has been found to have antifungal and antibacterial properties. Furthermore, it has been found to have anti-inflammatory, antioxidant, and antineoplastic activities.

Advantages and Limitations for Lab Experiments

2-azido-1-fluoro-3-nitrobenzene is a versatile compound that is suitable for a variety of laboratory experiments. One of the main advantages of using this compound is that it is relatively stable, which makes it suitable for a wide range of experiments. In addition, it is relatively easy to synthesize, which makes it ideal for use in synthesis experiments. However, one of the main limitations of using 2-azido-1-fluoro-3-nitrobenzene is that it is a toxic compound, so it should be handled with care.

Future Directions

There are a number of potential future directions for 2-azido-1-fluoro-3-nitrobenzene. One of the most promising areas of research is the development of new pharmaceuticals. 2-azido-1-fluoro-3-nitrobenzene has already been used as a key intermediate in the synthesis of several pharmaceuticals, and further research could lead to the development of new and more effective drugs. In addition, 2-azido-1-fluoro-3-nitrobenzene could also be used in the synthesis of dyes, polymers, and other materials. Furthermore, further research could also lead to the development of new and more efficient methods for synthesizing this compound. Finally, 2-azido-1-fluoro-3-nitrobenzene could also be studied for its potential biological activities, such as its anti-inflammatory, antioxidant, and antineoplastic activities.

Synthesis Methods

2-azido-1-fluoro-3-nitrobenzene can be synthesized by a number of methods. One of the most common methods is the reaction of 2-fluoro-3-nitrobenzaldehyde with sodium azide in an alkaline medium. This reaction produces 2-azido-1-fluoro-3-nitrobenzene in high yields. Other methods, such as the reaction of 2-fluoro-3-nitrobenzaldehyde with a nitroso compound or the reaction of 2-fluoro-3-nitrobenzene with sodium azide, have also been used to synthesize 2-azido-1-fluoro-3-nitrobenzene.

Scientific Research Applications

2-azido-1-fluoro-3-nitrobenzene has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of pharmaceuticals. 2-azido-1-fluoro-3-nitrobenzene has been used as a key intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antimalarials, and anticancer drugs. In addition, 2-azido-1-fluoro-3-nitrobenzene has also been used in the synthesis of dyes, polymers, and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-1-fluoro-3-nitrobenzene involves the introduction of azido and nitro functional groups onto a fluorobenzene ring.", "Starting Materials": [ "Fluorobenzene", "Sodium azide", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium nitrite", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Nitration of fluorobenzene with nitric acid and sulfuric acid to form 2-fluoro-1-nitrobenzene", "Step 2: Reduction of 2-fluoro-1-nitrobenzene with sodium bicarbonate and ethanol to form 2-fluoro-1-aminobenzene", "Step 3: Diazotization of 2-fluoro-1-aminobenzene with sodium nitrite and hydrochloric acid to form 2-fluoro-1-diazo-benzene", "Step 4: Azidation of 2-fluoro-1-diazo-benzene with sodium azide to form 2-azido-1-fluorobenzene", "Step 5: Nitration of 2-azido-1-fluorobenzene with nitric acid and sulfuric acid to form 2-azido-1-fluoro-3-nitrobenzene" ] }

CAS RN

1864368-96-6

Product Name

2-azido-1-fluoro-3-nitrobenzene

Molecular Formula

C6H3FN4O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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